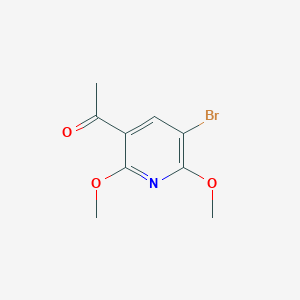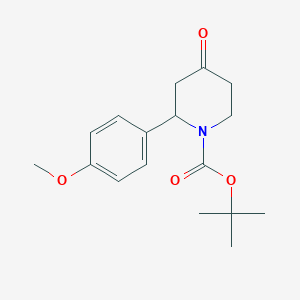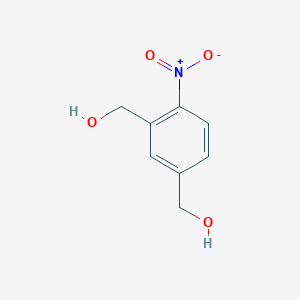
5-Bromo-4-chloro-2-fluorobenzyl bromide
Übersicht
Beschreibung
5-Bromo-4-chloro-2-fluorobenzyl bromide is a chemical compound with the CAS Number: 1823871-15-3 . It has a molecular weight of 302.37 and its IUPAC Name is 1-bromo-5-(bromomethyl)-2-chloro-4-fluorobenzene . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Br2ClF/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 . The Canonical SMILES string is C1=C(C(=CC(=C1Br)Cl)F)CBr .Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.36 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 1 rotatable bond . The exact mass is 301.83318 g/mol and the monoisotopic mass is 299.83523 g/mol . The topological polar surface area is 0 Ų . The complexity of the molecule is 134 .Wissenschaftliche Forschungsanwendungen
Chemoselective Functionalization
5-Bromo-4-chloro-2-fluorobenzyl bromide has been utilized in chemoselective amination processes, demonstrating its potential as a versatile compound in organic synthesis. The chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine has been explored, highlighting the selective substitution of various groups under specific conditions. This research emphasizes the compound's utility in creating structurally diverse molecules with potential applications in medicinal chemistry and material science (Stroup et al., 2007).
Intermediate in Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of complex molecules. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a structurally similar compound, has been synthesized using halogen dance reactions. This compound, in turn, has been used as a starting material for the generation of pentasubstituted pyridines, showcasing its role in the construction of molecules with varied functional groups and potential utility in drug discovery (Wu et al., 2022).
Role in Crystal Structure Studies
This compound and its derivatives have been instrumental in the study of crystal structures. The synthesis of complexes involving such compounds has contributed to understanding the intermolecular interactions and crystal packing in various chemical structures, providing insights into the material properties and potential applications in catalysis and material science (Jing & Img, 2003).
Wirkmechanismus
Target of Action
Benzyl bromides are generally known to be reactive species that can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
The mode of action of 5-Bromo-4-chloro-2-fluorobenzyl bromide is likely to involve the formation of a reactive intermediate via a nucleophilic substitution reaction . This intermediate can then react with biological targets, leading to changes in their structure and function .
Biochemical Pathways
Benzyl bromides can potentially affect a wide range of biochemical pathways due to their reactivity and ability to modify biological molecules .
Result of Action
Given its reactivity, it is likely to cause modifications to biological molecules, which could potentially lead to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be influenced by the pH of the environment . Additionally, the presence of other reactive species could potentially affect the compound’s stability and reactivity .
Biochemische Analyse
Biochemical Properties
5-Bromo-4-chloro-2-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other cellular components .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound can modulate the expression of genes involved in detoxification and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity. For example, its interaction with cytochrome P450 enzymes can lead to the formation of covalent adducts, resulting in enzyme inhibition. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It has been observed that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. Additionally, high doses of this compound can cause oxidative damage and inflammation in various tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic reactions can affect metabolic flux and alter the levels of various metabolites. The interaction with cofactors such as NADPH is also crucial for the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific organelles such as the endoplasmic reticulum and mitochondria, where it can interact with organelle-specific proteins and enzymes. Targeting signals and post-translational modifications may direct this compound to these compartments, affecting its biological effects .
Eigenschaften
IUPAC Name |
1-bromo-5-(bromomethyl)-2-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFPXFDCCVGWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)
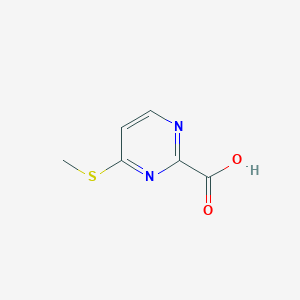
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)
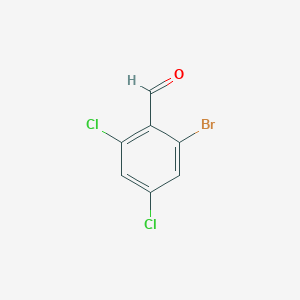
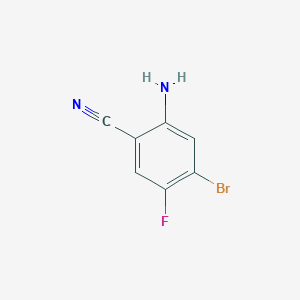
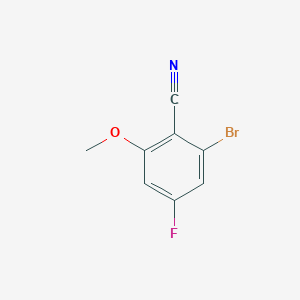
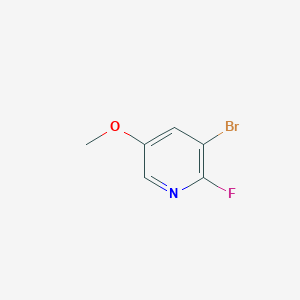
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
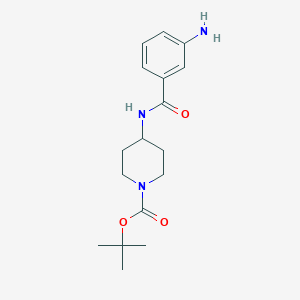
![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)
